molecular formula C10H10N2O4S B11812684 N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide

N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide

Cat. No.: B11812684
M. Wt: 254.26 g/mol
InChI Key: KHIVXOHIIFYINE-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide is a heterocyclic compound that features a furan ring and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyridine rings in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves the reaction of furan-2-carboxaldehyde with appropriate amines and sulfonamides under controlled conditions. One common method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields. For instance, the reaction of furan-2-carboxaldehyde with sulfonamide and an amine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the synthesis. Additionally, purification methods such as crystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The furan ring can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide is unique due to the combination of furan and pyridine rings in its structure, which provides a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-6-oxo-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C10H10N2O4S/c13-10-4-3-9(7-11-10)17(14,15)12-6-8-2-1-5-16-8/h1-5,7,12H,6H2,(H,11,13)

InChI Key

KHIVXOHIIFYINE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CNC(=O)C=C2

Origin of Product

United States

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